molecular formula C13H13NO4S2 B5617404 ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE

ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE

Cat. No.: B5617404
M. Wt: 311.4 g/mol
InChI Key: SINTYPPUTIQEBS-UHFFFAOYSA-N
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Description

ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE typically involves the sulfonation of thiophene followed by esterification and amidation reactions. One common method involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzoic acid ethyl ester under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale sulfonation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(THIOPHENE-2-SULFONAMIDO)BENZOATE is unique due to its specific combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-7-11(8-6-10)14-20(16,17)12-4-3-9-19-12/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINTYPPUTIQEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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